4-(Boc-aminomethyl)pyrazole

Description

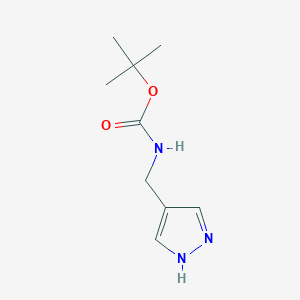

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-4-7-5-11-12-6-7/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQQGFZVUMTRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107620-72-3 | |

| Record name | 4-(Boc-aminomethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(Boc-aminomethyl)pyrazole

Abstract

This technical guide provides a comprehensive overview of 4-(Boc-aminomethyl)pyrazole, a key building block in contemporary medicinal chemistry. The document details a robust synthetic pathway, outlines its critical physicochemical and spectroscopic properties, and explores its application as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pharmacologically active compounds.

Introduction: The Significance of the Functionalized Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Functionalization of the pyrazole ring, particularly at the C4 position, allows for the precise modulation of a compound's steric and electronic properties, which is crucial for optimizing its pharmacological profile.[3]

The introduction of a Boc-protected aminomethyl group at the C4 position yields this compound, a highly valuable and versatile intermediate. The Boc (tert-butoxycarbonyl) protecting group offers stability under a wide range of reaction conditions while being readily removable under mild acidic conditions, enabling sequential chemical transformations.[4] This strategic placement of a protected primary amine provides a synthetic handle for the introduction of diverse functionalities, making this molecule a cornerstone for building complex molecular architectures in drug discovery programs.[5]

Synthesis of this compound: A Proposed Two-Step Approach

A robust and scalable synthesis of this compound can be achieved via a two-step sequence starting from the commercially available 1H-pyrazole-4-carbonitrile. This strategy involves the reduction of the nitrile to a primary amine, followed by the protection of the resulting amine with a Boc group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Reduction of 1H-Pyrazole-4-carbonitrile

The first step involves the reduction of the nitrile group of 1H-pyrazole-4-carbonitrile to a primary amine, yielding 4-(aminomethyl)-1H-pyrazole. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.[6][7]

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel or Palladium on carbon (Pd/C) are effective catalysts for nitrile reduction. Raney Nickel is often chosen for its cost-effectiveness and high activity.

-

Solvent: A protic solvent like ethanol or methanol, often with the addition of ammonia, is used. The ammonia helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

-

Hydrogen Source: Gaseous hydrogen (H₂) at elevated pressure is the standard reductant for this type of reaction.

Step 2: Boc Protection of 4-(Aminomethyl)-1H-pyrazole

The resulting 4-(aminomethyl)-1H-pyrazole is then protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) as the Boc source.[8]

Causality Behind Experimental Choices:

-

Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is a stable, easy-to-handle reagent that reacts cleanly with primary amines.

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the acidic byproduct of the reaction and to deprotonate the ammonium salt of the starting material if it is in that form.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for this reaction, ensuring good solubility of the reactants.

Detailed Experimental Protocol (Proposed)

The following is a self-validating, field-proven protocol for the synthesis of this compound.

Step 1: Synthesis of 4-(Aminomethyl)-1H-pyrazole

-

To a high-pressure hydrogenation vessel, add 1H-pyrazole-4-carbonitrile (1.0 eq.).

-

Add a slurry of Raney Nickel (approx. 20% w/w of the starting material) in ethanolic ammonia (7N solution in ethanol).

-

Seal the vessel and purge with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 4-(aminomethyl)-1H-pyrazole, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(aminomethyl)-1H-pyrazole (1.0 eq.) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (1.2 eq.) and stir the solution at room temperature.

-

To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in subsequent synthetic steps and for regulatory purposes.

Physicochemical Data Summary

| Property | Value |

| IUPAC Name | tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1107620-72-3[9] |

| Purity | ≥97% (typical) |

| Storage | 2-8°C, under inert atmosphere |

Expected Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from closely related analogs.[3][10][11][12]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (s, 2H, pyrazole C3-H and C5-H)

-

δ 4.90 (br s, 1H, NH-Boc)

-

δ 4.20 (d, J = 5.6 Hz, 2H, CH₂-NH)

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

A broad singlet for the pyrazole N-H may also be observed, typically above 10 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 156.0 (C=O, carbamate)

-

δ 134.0 (C3/C5 of pyrazole)

-

δ 118.0 (C4 of pyrazole)

-

δ 79.5 (C(CH₃)₃)

-

δ 36.0 (CH₂)

-

δ 28.4 (C(CH₃)₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3300 (N-H stretch, pyrazole and carbamate)

-

~2980 (C-H stretch, aliphatic)

-

~1685 (C=O stretch, carbamate)

-

~1530 (N-H bend)

-

~1160 (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z: 198.1 [M+H]⁺, 220.1 [M+Na]⁺

-

Applications in Drug Discovery

This compound is a highly sought-after building block in drug discovery, primarily due to the strategic placement of the aminomethyl group on the pyrazole scaffold. This functionality allows for its elaboration into a wide array of derivatives with therapeutic potential.

Caption: Role of this compound in synthesizing therapeutics.

Key Intermediate for Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[1] After deprotection of the Boc group, the resulting primary amine can undergo various coupling reactions to introduce moieties that interact with the hinge region, solvent front, or other key areas of a kinase active site.

-

Amide Bond Formation: The free amine can be acylated with various carboxylic acids or acid chlorides to form amides. This is a common strategy to introduce groups that can form hydrogen bonds with the kinase hinge region.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are also prevalent motifs in kinase inhibitors.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, allowing for the introduction of larger and more complex substituents.

The pyrazole core itself often serves as a scaffold that correctly orients these substituents for optimal binding to the target kinase.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. The proposed two-step synthesis from 1H-pyrazole-4-carbonitrile provides an efficient and scalable route to this key intermediate. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for drug discovery professionals aiming to develop novel therapeutics, particularly in the highly competitive field of kinase inhibitor research.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | CID 40152209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. soc.chim.it [soc.chim.it]

- 8. japsonline.com [japsonline.com]

- 9. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 10. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate, a key building block in medicinal chemistry and drug development. The methodologies outlined herein are presented with a focus on the underlying scientific principles and practical insights to ensure reproducibility and high purity of the final compound.

Introduction: Significance and Applications

Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate is a valuable bifunctional molecule incorporating a pyrazole ring and a Boc-protected aminomethyl group. The pyrazole moiety is a common scaffold in numerous pharmacologically active compounds, known for its diverse biological activities. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the primary amine, allowing for selective functionalization at other positions of the molecule in multi-step syntheses. This makes the title compound a crucial intermediate in the construction of more complex pharmaceutical candidates.

Synthesis Pathway: A Two-Step Approach

The most common and reliable synthesis of tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate is a two-step process starting from ethyl 1H-pyrazole-4-carboxylate. This method involves the reduction of the ester to the corresponding alcohol, followed by a sequence of reactions to introduce the Boc-protected amine.

Overall Synthesis Scheme:

A two-step synthesis of the target compound.

Step 1: Synthesis of (1H-Pyrazol-4-yl)methanol

The initial step involves the reduction of the commercially available ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing esters to primary alcohols.

Experimental Protocol:

-

A flame-dried round-bottom flask is charged with a suspension of lithium aluminum hydride (1.0 M in THF, 2.0 equivalents) and cooled to 0 °C in an ice bath.

-

A solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the LAH suspension under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 1 M aqueous solution of sodium hydroxide.

-

The resulting solids are removed by filtration through celite, and the filter cake is washed with THF and methanol.

-

The combined filtrates are concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[1]

Causality of Experimental Choices:

-

Anhydrous Conditions: LAH reacts violently with water. Therefore, the use of a flame-dried flask, anhydrous THF, and an inert atmosphere is critical to prevent quenching of the reagent and to ensure a safe reaction.

-

Slow Addition at 0 °C: The reaction of LAH with the ester is highly exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent a dangerous temperature increase.

-

Careful Quenching: The quenching of excess LAH is also highly exothermic and produces hydrogen gas. The sequential addition of water and then a sodium hydroxide solution is a standard and safe procedure to decompose the unreacted LAH and the aluminum salts.

Step 2: Synthesis of tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate

The conversion of (1H-pyrazol-4-yl)methanol to the final product can be achieved through a one-pot process involving the formation of an azide intermediate followed by in-situ reduction and Boc protection.

Experimental Protocol:

-

To a solution of (1H-pyrazol-4-yl)methanol (1.0 equivalent) in toluene, diphenylphosphoryl azide (DPPA, 1.2 equivalents) is added, followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents) at room temperature.

-

The reaction mixture is stirred at room temperature for several hours until the formation of the azide is complete (monitored by TLC).

-

Di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) is then added to the reaction mixture, and stirring is continued at room temperature overnight.

-

The reaction mixture is diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate.

Causality of Experimental Choices:

-

DPPA and DBU: This combination of reagents is effective for the conversion of alcohols to azides under relatively mild conditions. DBU acts as a non-nucleophilic base to facilitate the reaction.

-

One-Pot Procedure: Performing the azide formation, reduction, and Boc protection in a single reaction vessel improves efficiency and reduces product loss between steps.

-

Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for the introduction of the Boc protecting group onto an amine.

-

Chromatographic Purification: Flash column chromatography is essential to remove any unreacted starting materials and byproducts to obtain the final product in high purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅N₃O₂[2] |

| Molecular Weight | 197.23 g/mol [2] |

| Appearance | Off-white to white solid |

| Melting Point | Data not available in searched sources |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. |

| Storage | Store at 2-8 °C[2] |

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 2H | Pyrazole C3-H and C5-H |

| ~5.0 | br s | 1H | NH (carbamate) |

| ~4.1 | d | 2H | CH₂ (methylene bridge) |

| ~1.4 | s | 9H | t-butyl |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~135 | Pyrazole C3 and C5 |

| ~118 | Pyrazole C4 |

| ~79 | Quaternary carbon (t-butyl) |

| ~38 | CH₂ (methylene bridge) |

| ~28 | CH₃ (t-butyl) |

Rationale for Spectral Assignments:

-

The two protons on the pyrazole ring are expected to be in a similar electronic environment, giving rise to a single peak around 7.5 ppm.

-

The broad singlet for the carbamate NH is characteristic and its chemical shift can be concentration and solvent dependent.

-

The methylene protons adjacent to the carbamate nitrogen appear as a doublet due to coupling with the NH proton.

-

The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet at approximately 1.4 ppm.

-

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate is the most downfield signal. The quaternary carbon of the tert-butyl group is typically found around 79 ppm, and the methyl carbons are upfield at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Workflow for IR spectroscopic analysis.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch | Carbamate |

| ~3100 | C-H stretch | Pyrazole ring |

| ~2980 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1690 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1160 | C-N stretch | Carbamate |

Interpretation of the IR Spectrum:

The presence of a strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl group of the carbamate. The N-H stretching vibration of the carbamate typically appears as a broad band around 3350 cm⁻¹. The C-H stretching vibrations of the pyrazole ring and the aliphatic groups are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak:

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₉H₁₅N₃O₂ + H]⁺: 198.1237

-

Observed m/z: Expected to be within a few ppm of the calculated value in high-resolution mass spectrometry (HRMS).

Fragmentation Pattern:

A characteristic fragmentation pathway would be the loss of the tert-butyl group or the entire Boc group, leading to significant fragment ions that can be used to confirm the structure.

Purification and Quality Control

Achieving high purity is paramount for the use of this compound as a synthetic intermediate.

Purification Method:

Flash column chromatography on silica gel is the recommended method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective in separating the desired product from any impurities.

Quality Control:

The purity of the final product should be assessed by a combination of techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the effectiveness of the purification.

-

NMR Spectroscopy: To confirm the structure and assess the presence of any residual solvents or impurities.

-

High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of the purity.

Conclusion

This guide has detailed a reliable and reproducible pathway for the synthesis and comprehensive characterization of tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate. By understanding the rationale behind the chosen experimental procedures and the interpretation of the analytical data, researchers can confidently prepare this important building block for applications in drug discovery and medicinal chemistry. The self-validating nature of the described protocols, combined with rigorous characterization, ensures the high quality of the final compound.

References

Introduction: The Structural Elucidation of a Versatile Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Boc-aminomethyl)pyrazole

In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds are of paramount importance due to their wide range of biological activities. This compound, also known as tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate, serves as a crucial and versatile building block in the synthesis of complex pharmaceutical agents. Its structure combines a reactive pyrazole core with a Boc-protected aminomethyl side chain, offering a strategic point for molecular elaboration.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to verify the identity, purity, and structure of this key synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of every atom in the this compound molecule.

Expertise & Experience: The Rationale Behind NMR Analysis

We employ both ¹H and ¹³C NMR to gain a complete picture. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR, in turn, reveals the number of non-equivalent carbons and their functional group identity (alkane, aromatic, carbonyl, etc.). Together, they act as a molecular fingerprint, allowing for definitive structural confirmation. The choice of deuterated solvent, typically DMSO-d₆ or CDCl₃, is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrument Setup (Typical 400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Data Presentation and Interpretation

The expected spectral data are summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 - 13.0 | br s | 1H | Pyrazole N-H | Exchangeable proton, often broad. Shift is highly dependent on solvent and concentration. |

| ~7.50 | s | 2H | Pyrazole C3-H , C5-H | Due to tautomerism or rapid proton exchange, the two CH protons on the pyrazole ring often appear equivalent, resulting in a single signal.[1] |

| ~6.80 | t, J ≈ 6 Hz | 1H | -NH -Boc | Amide proton, shows coupling to the adjacent CH₂ group. |

| ~4.05 | d, J ≈ 6 Hz | 2H | -CH₂ -NH- | Methylene protons coupled to the adjacent amide N-H. |

| 1.38 | s | 9H | -C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~156.0 | C =O | Carbonyl carbon of the carbamate group. |

| ~135.0 | Pyrazole C 3, C 5 | Aromatic carbons adjacent to nitrogen atoms.[2] |

| ~118.0 | Pyrazole C 4 | Carbon of the pyrazole ring bearing the aminomethyl substituent. |

| ~78.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~35.0 | -CH₂ - | Methylene bridge carbon. |

| ~28.0 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of absorption frequencies, making the IR spectrum a unique molecular signature.

Expertise & Experience: Why IR is Essential

For this compound, IR spectroscopy provides immediate, confirmatory evidence for the key functional groups: the N-H bonds of the pyrazole and the carbamate, the C=O of the Boc group, and the C-N and C-O single bonds. The presence and position of these bands validate the successful incorporation of the Boc-protecting group onto the aminomethylpyrazole core. We typically use the Attenuated Total Reflectance (ATR) sampling technique as it requires minimal sample preparation and is non-destructive.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000–600 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Workflow for IR Analysis

References

Solubility of 4-(Boc-aminomethyl)pyrazole in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Boc-aminomethyl)pyrazole in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: January 5, 2026

This compound is a pivotal building block in contemporary medicinal chemistry and drug development, valued for its unique structural features that combine the versatile pyrazole core with a protected primary amine. Understanding its solubility profile is a critical prerequisite for its effective utilization in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a standardized protocol for experimental determination, and offer a predictive solubility map based on fundamental chemical principles. This document is intended to serve as an essential resource for researchers, chemists, and pharmaceutical scientists, enabling them to make informed decisions on solvent selection and experimental design.

Introduction: The Physicochemical Landscape of this compound

This compound, with the IUPAC name tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate, is a bifunctional molecule that has gained prominence as a versatile intermediate.[1][2][3] The structure features a five-membered aromatic pyrazole ring, which is a common motif in many biologically active compounds, and a methylene amine protected by the tert-butyloxycarbonyl (Boc) group.[4][5] The Boc group is a cornerstone of modern organic synthesis, prized for its stability in many reaction conditions and its facile removal under mild acidic conditions.[6]

The solubility of this compound is not trivial; it is dictated by a nuanced interplay between its distinct structural components:

-

The Pyrazole Moiety: This heterocyclic ring is aromatic and contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor. This imparts a degree of polarity and the capacity for specific interactions with protic and polar aprotic solvents.[5][7][8]

-

The Boc-Protecting Group: Characterized by a bulky, nonpolar tert-butyl group, the Boc moiety significantly increases the molecule's lipophilicity. This feature generally enhances solubility in nonpolar and moderately polar aprotic organic solvents.[6]

-

The Carbamate Linkage: The -NH-C(=O)-O- linker is polar and contains a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O oxygen), further contributing to interactions with polar solvents.

This unique combination of polar, hydrogen-bonding functionalities and a nonpolar, lipophilic group suggests that this compound will exhibit broad solubility across a spectrum of organic solvents, a hypothesis this guide will explore in detail.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₂ | [1][2][9] |

| Molecular Weight | 197.23 g/mol | [1][2][9] |

| Appearance | Solid | [2][3] |

| XLogP3 | 0.7 | [2] |

| Hydrogen Bond Donors | 2 | [2][9] |

| Hydrogen Bond Acceptors | 3 | [2][9] |

| Topological Polar Surface Area | 67 Ų | [2] |

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions. For this compound, we can anticipate its behavior based on the intermolecular forces it can engage in.

Caption: Intermolecular forces governing solubility.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to strongly solvate the pyrazole and carbamate groups, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, DCM): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will interact favorably with all polar regions of the molecule. The lipophilicity imparted by the Boc group further enhances solubility in solvents like Dichloromethane (DCM).[6]

-

In Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility in these solvents is primarily driven by weaker van der Waals forces. While the bulky tert-butyl group provides a "greasy" character that favors these interactions, the highly polar pyrazole and carbamate functionalities will significantly limit solubility, especially in very nonpolar alkanes.[6][8]

Furthermore, the solubility of solid compounds generally increases with temperature.[4][7] This is because the additional thermal energy helps overcome the crystal lattice energy—the strong intermolecular forces holding the solid state together—allowing the solvent to more effectively solvate individual molecules.[7]

Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a rigorous and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Objective

To determine the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (≥97% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology (Quantitative)

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the precise concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Standardized workflow for the shake-flask method.

Predicted Solubility Profile

While specific experimental data is sparse in the public domain, a reliable qualitative and semi-quantitative solubility profile can be predicted based on the chemical principles discussed. The following table summarizes the expected solubility of this compound in various classes of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | Very Soluble | Excellent H-bond donor/acceptor, solvates both pyrazole and carbamate groups effectively.[4][8] |

| Ethanol | Very Soluble | Similar to methanol, slightly less polar but still an excellent solvent.[4][8] | |

| Isopropanol | Soluble | Increased alkyl character slightly reduces polarity, but still effective. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar, strong H-bond acceptor, effectively solvates the polar groups. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO; a highly effective polar aprotic solvent. | |

| Acetonitrile (ACN) | Soluble | Moderately polar, good for dissolving a wide range of compounds. | |

| Acetone | Soluble | Good H-bond acceptor, effectively dissolves Boc-protected amines.[4][6] | |

| Tetrahydrofuran (THF) | Soluble | Moderate polarity with low dielectric constant; the Boc group enhances solubility here.[6] | |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | Excellent balance of polarity and lipophilicity, a common solvent for Boc-protected compounds.[6] |

| Chloroform | Soluble | Similar to DCM, slightly more polar. | |

| Nonpolar | Toluene | Sparingly Soluble | Aromatic ring can have π-π interactions with the pyrazole ring, but overall polarity mismatch limits solubility. |

| Hexanes / Heptane | Insoluble / Very Slightly Soluble | The high polarity of the pyrazole and carbamate groups prevents dissolution in nonpolar alkanes.[8] | |

| Ester | Ethyl Acetate | Soluble | Moderate polarity and H-bond accepting ability make it a reasonably good solvent. |

Conclusion and Practical Recommendations

This compound is a molecule with a dual chemical nature. Its structure incorporates both highly polar, hydrogen-bonding moieties (pyrazole, carbamate) and a significant nonpolar, lipophilic group (tert-butyl). This amphiphilic character results in broad solubility across most common polar organic solvents, both protic and aprotic.

Key Takeaways for the Practicing Scientist:

-

High Solubility: For most synthetic applications, solvents like DCM, Methanol, Ethanol, DMSO, and DMF will be excellent choices for achieving complete dissolution at room temperature.

-

Reaction & Workup: The high solubility in polar solvents is advantageous for reactions. However, for extraction and workup, a less polar solvent like Ethyl Acetate or a mixture including a nonpolar solvent might be necessary to facilitate phase separation from aqueous layers.

-

Purification: For chromatographic purification, the compound's moderate polarity suggests that solvent systems like Hexane/Ethyl Acetate or DCM/Methanol on silica gel would be effective.

-

Troubleshooting: In cases of poor solubility, particularly in less polar systems or during crystallization, gently heating the mixture is a recommended first step to increase solubility, as the additional energy helps overcome the compound's crystal lattice forces.[7]

This guide provides a robust framework for understanding and predicting the solubility of this compound. By combining theoretical principles with a standardized experimental approach, researchers can optimize their workflows, improve reaction efficiency, and accelerate the development of novel chemical entities.

References

- 1. This compound | C9H15N3O2 | CID 47003356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1107620-72-3 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-(Boc-aminomethyl)pyrazole: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate, commonly known as 4-(Boc-aminomethyl)pyrazole. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, and strategic application, particularly in the realm of kinase inhibitor development.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone in the design of molecules that interact with biological targets.[1] Pyrazole-containing compounds are central to numerous FDA-approved drugs, demonstrating a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.

Within this class, this compound emerges as a particularly valuable building block. It provides a stable pyrazole core, a functional linker (the aminomethyl group), and a strategically placed Boc (tert-butyloxycarbonyl) protecting group. This combination allows for precise, sequential chemical modifications, making it an ideal starting point for constructing complex molecular architectures, most notably in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors.[2][3][4] This guide will detail the practical aspects of working with this compound, from its synthesis and verification to its application in advanced drug discovery programs.

Core Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting its behavior in more complex systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₂ | [5] |

| Molecular Weight | 197.23 g/mol | [5] |

| IUPAC Name | tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate | |

| CAS Number | 1107620-72-3 | |

| Monoisotopic Mass | 197.116427 Da | [5] |

| Appearance | White to off-white solid | |

| Topological Polar Surface Area (TPSA) | 67.01 Ų | |

| XLogP3 (Predicted) | 0.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Representative Synthesis and Mechanistic Rationale

Core Directive: The chosen pathway—nitrile reduction followed by Boc protection—is a classic and reliable method for converting an aromatic nitrile to a Boc-protected primary amine. The nitrile group is an excellent precursor, and its reduction is typically clean and high-yielding. The subsequent Boc protection is standard practice to prevent the nucleophilic amine from interfering in later synthetic steps, ensuring chemoselectivity.

Experimental Protocol

Step 1: Synthesis of 4-(Aminomethyl)-1H-pyrazole

This step involves the chemical reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.

-

Materials:

-

1H-Pyrazole-4-carbonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely neutralizing the excess hydride and producing a granular precipitate that is easy to filter.

-

Stir the resulting greyish-white suspension at room temperature for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite, washing thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield 4-(aminomethyl)-1H-pyrazole as a crude oil or solid, which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This step protects the newly formed primary amine with a Boc group, rendering it stable for subsequent reactions.

-

Materials:

-

Crude 4-(aminomethyl)-1H-pyrazole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

-

Procedure:

-

Dissolve the crude 4-(aminomethyl)-1H-pyrazole (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Dissolve (Boc)₂O (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 12-18 hours. Monitor progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

-

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of this compound.

Analytical Characterization: A Self-Validating System

Verification of the final product's identity and purity is paramount. The following is a set of predicted analytical data based on the known spectra of closely related pyrazole compounds. Researchers should expect their experimental data to align closely with these values.

| Technique | Predicted Data | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (s, 2H, pyrazole C3-H & C5-H), 5.0 (br t, 1H, NH), 4.25 (d, J=6.0 Hz, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | The two pyrazole protons are chemically equivalent and appear as a sharp singlet. The -CH₂- protons are coupled to the adjacent NH, appearing as a doublet. The nine equivalent protons of the tert-butyl group give a strong singlet. The NH proton is a broad triplet due to coupling with the CH₂ and exchange. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.0 (C=O), 133.0 (C3/C5), 118.0 (C4), 80.0 (C(CH₃)₃), 36.0 (CH₂), 28.5 (C(CH₃)₃) | The carbonyl of the Boc group is the most downfield signal. The quaternary carbon of the Boc group appears around 80 ppm. The three methyl carbons are equivalent. |

| Mass Spec (ESI+) | m/z 198.12 [M+H]⁺, 220.11 [M+Na]⁺ | Predicted values for the protonated molecule and its sodium adduct are key identifiers. |

Application in Medicinal Chemistry: A Case Study in JAK Inhibitor Synthesis

The strategic value of this compound is best illustrated in the context of synthesizing complex therapeutic agents. Janus kinases (JAKs) are critical targets in autoimmune diseases and myeloproliferative neoplasms, and many potent JAK inhibitors feature a pyrazole core that acts as a "hinge-binder," forming key hydrogen bonds with the kinase's ATP-binding site.[2]

A prime example is Ruxolitinib , an approved JAK1/JAK2 inhibitor, which contains a 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole moiety.[6][7] While the final drug has a substituent on the pyrazole N1 position, a building block like this compound is an ideal precursor for analogous structures.

Causality of Experimental Choices:

-

Pyrazole Core: Chosen for its proven ability to form two crucial hydrogen bonds with the hinge region of the kinase (e.g., with residues like GLU930 and LEU932 in JAK2), anchoring the inhibitor in the active site.[2]

-

4-Substitution Pattern: This vector allows for the attachment of a linker and additional pharmacophoric elements that can extend into other pockets of the active site to enhance potency and selectivity.

-

Boc-Protected Amine: In a multi-step synthesis, the amine must be protected. The Boc group is ideal because it is stable to a wide range of reaction conditions (e.g., palladium-catalyzed cross-couplings) but can be removed cleanly under acidic conditions (like TFA) without affecting the rest of the molecule.

Hypothetical Workflow: Synthesis of a JAK Inhibitor Analog

The following workflow illustrates how this compound could be used to synthesize a simplified analog of a pyrazole-based JAK inhibitor.

Caption: Prototypical workflow for using the building block in kinase inhibitor synthesis.

This workflow demonstrates the logic: the Boc-protected pyrazole is first coupled to the heterocyclic core (requiring prior functionalization like borylation, not shown). Once the core is assembled, the Boc group is removed to reveal the primary amine, which can serve as an attachment point for other groups or interact with the target protein itself. This modular approach is a powerful strategy in modern medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

Foreword: The Imperative of Purity in Pharmaceutical Building Blocks

An In-depth Technical Guide to the Purity Analysis of 4-(Boc-aminomethyl)pyrazole

In the landscape of modern drug discovery and development, the journey from a promising molecule to a therapeutic agent is paved with rigorous scientific scrutiny. The quality of the final Active Pharmaceutical Ingredient (API) is not merely a matter of regulatory compliance but a fundamental pillar of patient safety and drug efficacy.[1] This principle extends to the very building blocks used in API synthesis. This compound, a versatile heterocyclic intermediate, is increasingly utilized in the construction of complex pharmaceutical agents. Its purity is not a trivial specification; it is a critical determinant of the quality, safety, and yield of the subsequent synthetic steps and the final API.

This guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our protocols in authoritative standards, reflecting a holistic approach to ensuring chemical integrity.

Compound Profile: Physicochemical Characteristics

A foundational understanding of the molecule's properties is essential before delving into its analysis.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate | [2] |

| CAS Number | 1107620-72-3 | [3][4] |

| Molecular Formula | C₉H₁₅N₃O₂ | [3][4] |

| Molecular Weight | 197.23 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Storage | Sealed in dry, 2-8°C |

The Impurity Landscape: Anticipating and Identifying Contaminants

A robust purity analysis method is one that is designed to detect and quantify all potential and actual impurities. These can originate from starting materials, side reactions during synthesis, or degradation. The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of such impurities.[6]

Table 2: Potential Process-Related and Degradation Impurities

| Impurity Name | Structure | Potential Origin |

| 4-(Aminomethyl)pyrazole | (Structure not available) | Incomplete Boc protection or degradation (hydrolysis of the Boc group). |

| Regioisomers (e.g., 3-(Boc-aminomethyl)pyrazole) | (Structure not available) | Lack of regioselectivity during the pyrazole ring formation or functionalization.[7] |

| Unreacted Starting Materials | (Varies) | Incomplete reaction during synthesis. |

| Residual Solvents | (Varies) | Trapped solvents from the final crystallization or purification step. |

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal strategy, where multiple techniques based on different physicochemical principles are employed to build a confident and complete purity profile.

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the primary technique for separating and quantifying organic impurities. A reverse-phase (RP-HPLC) method is typically suitable for a molecule with the polarity of this compound.

-

Principle & Purpose: This method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is used to determine the area percent purity and quantify known and unknown impurities.

-

Causality Behind Method Choices:

-

Column: A C18 column is chosen for its versatility and proven performance in retaining moderately polar to nonpolar compounds.

-

Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved.

-

Additive (Formic Acid): A small amount of acid is added to the mobile phase to control the ionization state of the analyte and any basic or acidic impurities. This ensures sharp, symmetrical peak shapes and reproducible retention times. Using a volatile acid like formic acid makes the method compatible with mass spectrometry (MS).[8]

-

Detection: UV detection at a wavelength where the pyrazole ring exhibits strong absorbance (e.g., ~210-220 nm) provides high sensitivity.

-

Experimental Protocol: RP-HPLC Method

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 215 nm.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 20.0 | 95 |

| 25.0 | 95 |

| 25.1 | 5 |

| 30.0 | 5 |

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

Analysis: Inject a blank (diluent), followed by the sample solution. Integrate all peaks, and calculate the area percentage of the main peak.

Spectroscopic Identification: Confirming Structure and Identity

Spectroscopic methods are indispensable for confirming the chemical structure of the main component and for identifying unknown impurities isolated via chromatography.

-

Principle & Purpose: NMR provides detailed information about the chemical structure, connectivity, and environment of atoms (specifically ¹H and ¹³C). It is the gold standard for unequivocal structure confirmation and can be used to quantify impurities against a certified reference standard (qNMR).[9][10]

-

Data Interpretation:

-

¹H NMR: Expect characteristic signals for the pyrazole ring protons, the methylene (-CH₂-) bridge, the Boc group's tert-butyl protons (a large singlet around 1.4 ppm), and the NH protons.[11] The disappearance of NH signals upon D₂O exchange confirms their identity.[9]

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the pyrazole ring carbons, the methylene carbon, and the carbons of the Boc protecting group.[11][12]

-

Impurity Detection: The presence of unexpected signals may indicate impurities. For example, the absence of the large tert-butyl singlet coupled with the appearance of new signals would suggest the presence of the de-protected amine impurity.

-

-

Principle & Purpose: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the main compound and to provide molecular weight information for unknown impurities, often in-line with HPLC (LC-MS).[13]

-

Data Interpretation:

-

Using electrospray ionization (ESI) in positive mode, the primary ion observed for this compound (MW = 197.23) will be the protonated molecule [M+H]⁺ at m/z 198.12.[14] Other adducts like [M+Na]⁺ at m/z 220.11 may also be observed.[14]

-

When coupled with HPLC, the mass spectrometer can provide the mass of each eluting peak, which is a critical step in the impurity identification workflow outlined in ICH guidelines.[6]

-

Caption: Decision workflow for impurity identification.

Thermal and Elemental Analysis

These techniques provide crucial information about non-chromatographable impurities, such as water, residual solvents, and inorganic materials.

-

Karl Fischer (KF) Titration:

-

Principle: An electrochemical titration method specific for the determination of water content.

-

Protocol: Volumetric or coulometric KF titration is performed on a known mass of the sample. The result is reported as weight/weight percent (w/w %). This is a standard quality control test.[5]

-

-

Thermogravimetric Analysis (TGA):

-

Principle: Measures the change in mass of a sample as a function of temperature.

-

Purpose: TGA can identify and quantify the loss of volatiles (like residual solvents) at different temperatures. The final mass remaining at high temperatures corresponds to non-volatile inorganic impurities (residue on ignition). The thermal stability of the compound can also be assessed.[15]

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Purpose: DSC is used to determine the melting point and melting range, which are key indicators of purity. A sharp melting peak is characteristic of a pure substance, while impurities tend to broaden and depress the melting point. It can also be used to detect polymorphism.[15][16]

-

The Final Calculation: Mass Balance for Purity Assignment

The most accurate purity value is not derived from a single technique but calculated by mass balance, which accounts for all components of the sample.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)

This approach, which integrates data from HPLC, KF, NMR/TGA, and TGA respectively, provides a comprehensive and defensible purity value for the Certificate of Analysis (CoA).

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a scientifically sound, orthogonal strategy. By integrating powerful separation techniques like HPLC with definitive spectroscopic methods such as NMR and MS, and complementing them with thermal and specific titration methods, a complete and reliable purity profile can be established. This rigorous approach is not merely an analytical exercise; it is a critical component of quality risk management that ensures the integrity of the drug development pipeline, from a key building block to the final therapeutic product, in alignment with global regulatory expectations.[17][18][19]

References

- 1. coherentmarketinsights.com [coherentmarketinsights.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H15N3O2 | CID 47003356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. bfarm.de [bfarm.de]

- 7. soc.chim.it [soc.chim.it]

- 8. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - this compound (C9H15N3O2) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scilit.com [scilit.com]

- 18. dalton.com [dalton.com]

- 19. fda.gov [fda.gov]

The Synthetic Chemist's Guide to 4-(Boc-aminomethyl)pyrazole: A Cornerstone for Modern Drug Discovery

Introduction: The Pyrazole Scaffold's Ascendancy in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2][3][4] Its remarkable versatility stems from its ability to serve as a bioisosteric replacement for other aromatic systems, such as benzene or phenol, while offering improved physicochemical properties like reduced lipophilicity and enhanced water solubility.[2] This unique combination of features allows for potent and selective interactions with a wide array of biological targets. Consequently, pyrazole derivatives are at the core of numerous FDA-approved drugs targeting a spectrum of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[1][2]

Within this critical class of building blocks, 4-(Boc-aminomethyl)pyrazole (tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate) has emerged as a particularly valuable reagent. The Boc-protected aminomethyl group at the 4-position provides a versatile synthetic handle for elaboration into a multitude of functionalities, enabling the exploration of structure-activity relationships (SAR) crucial for drug optimization.[5][6] This guide offers an in-depth technical overview of this key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive resource covering its commercial availability, quality control, synthesis, and strategic application in the design of next-generation therapeutics.

Commercial Availability and Identification

This compound is readily available from a range of chemical suppliers. When sourcing this reagent, it is crucial to verify its identity and purity. The primary identifier for this compound is its CAS number.

Primary Identifier:

A survey of prominent suppliers indicates general availability in quantities ranging from milligrams to bulk/commercial scales. Researchers should always request a Certificate of Analysis (CoA) to confirm the purity and identity of the purchased material.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Ambeed) | ≥98% | 100 mg - 5 g | Distributed by Aldrich Partner. |

| ChemScene | ≥97% | Custom/Bulk | Offers custom synthesis and commercial production services.[7] |

| Ivy Fine Chemicals | In stock | 100 mg - 5 g | Bulk/Commercial quantities available upon request.[9] |

| CymitQuimica | ≥97% | 100 mg - 25 g | Also available under the brand Indagoo.[11] |

| Synthonix | Not specified | 250 mg - 5 g | Lists US and overseas stock.[10] |

| BLD Pharm | Not specified | Inquire | Available for online ordering.[8] |

Table 1: Selected Commercial Suppliers of this compound.

Physicochemical and Spectroscopic Characterization: A Self-Validating System

Ensuring the quality of this compound is paramount before its inclusion in a synthetic workflow. The following data represents typical physicochemical properties and a guide to the expected spectroscopic signature of the compound, forming a self-validating system for quality control.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₂ | [7] |

| Molecular Weight | 197.23 g/mol | [7] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Topological Polar Surface Area (TPSA) | 67.01 Ų | [7] |

| XLogP3 | 0.7 - 1.43 | [7][11] |

Table 2: Physicochemical Properties of this compound.

Protocol for Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and assess purity.

-

Methodology:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including referencing the solvent peak.

-

-

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz): While a specific spectrum for this exact compound is not publicly available, based on analogous pyrazole structures, the following characteristic peaks are anticipated: a singlet for the Boc group protons (~1.4 ppm), a doublet for the CH₂ group protons (~4.0-4.2 ppm, coupled to the NH proton), a triplet for the NH proton (~7.0-7.5 ppm), and two singlets for the pyrazole ring protons (C3-H and C5-H, ~7.5 and ~8.0 ppm). The pyrazole N-H proton will likely appear as a broad singlet at higher chemical shift (>12 ppm).[11][12][13]

-

Expected ¹³C NMR Spectral Data (DMSO-d₆, 101 MHz): Key expected signals include the Boc quaternary carbon (~78 ppm), the Boc methyl carbons (~28 ppm), the CH₂ carbon (~35-40 ppm), and three signals for the pyrazole ring carbons.[12][13]

2. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 198.12.

3. Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Methodology:

-

Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

-

Expected Absorptions: Characteristic peaks for the N-H stretch (both pyrazole and carbamate, ~3200-3400 cm⁻¹), C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C-N and C-O stretches.

Synthetic Strategy: A Validated Approach

While multiple routes to functionalized pyrazoles exist, a common and reliable strategy involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible and well-precedented synthetic workflow starts from a suitable C4-functionalized precursor.

Caption: General synthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is a representative synthesis based on established chemical transformations for similar heterocyclic systems.

Step 1: Synthesis of 4-Cyano-1H-pyrazole

-

To a solution of 4-formyl-1H-pyrazole in a suitable solvent like ethanol, add an equimolar amount of hydroxylamine hydrochloride.

-

Add a base, such as sodium acetate, and stir the mixture at room temperature until oxime formation is complete (monitored by TLC).

-

The intermediate oxime is then dehydrated to the nitrile. This is typically achieved by heating the oxime in a high-boiling solvent with a dehydrating agent like acetic anhydride.

-

After cooling, the product is isolated by extraction and purified by crystallization or column chromatography.

Causality: The conversion of an aldehyde to a nitrile via an oxime intermediate is a classic and robust transformation. The Boc protecting group is sensitive to strong acid, making it preferable to install it after the core pyrazole synthesis is complete.

Step 2: Reduction to 4-(Aminomethyl)-1H-pyrazole

-

Dissolve 4-cyano-1H-pyrazole in a solvent such as methanol or ethanol.

-

Add a catalyst, for example, Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction at room temperature until the nitrile is fully reduced (monitored by TLC or disappearance of the nitrile stretch in IR).

-

Filter off the catalyst and concentrate the solvent to yield the crude amine.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. It avoids the use of harsh metal hydride reagents that could potentially reduce the pyrazole ring.

Step 3: Boc Protection

-

Dissolve the crude 4-(aminomethyl)-1H-pyrazole in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N), to scavenge the acid byproduct.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Isolate the final product, this compound, through an aqueous workup followed by purification via column chromatography.

Causality: Boc protection is a standard method for protecting amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis in drug discovery.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The 4-(aminomethyl)pyrazole moiety is a powerful building block for constructing kinase inhibitors. The pyrazole core often acts as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket, while the aminomethyl linker allows for the attachment of various substituents that can target specific pockets to enhance potency and selectivity.[3][4]

A common strategy involves using the amine (after deprotection) to form an amide bond with a tailored carboxylic acid fragment, positioning functional groups to interact with key residues in the kinase active site.

Caption: Strategic use of 4-(aminomethyl)pyrazole in kinase inhibitor synthesis.

The Causality of Interaction: Targeting the Kinase Hinge Region

Many protein kinases, such as those in the FGFR or Src families, have a conserved "hinge" region that connects the N- and C-lobes of the kinase domain.[14] Small molecule inhibitors often mimic the adenine base of ATP to form hydrogen bonds with this hinge.

Caption: Pyrazole scaffold forming key hydrogen bonds with a kinase hinge region.

The pyrazole ring is an excellent hinge-binder. One of its ring nitrogens can act as a hydrogen bond acceptor, while the adjacent N-H group can act as a hydrogen bond donor. This bidentate interaction provides a strong anchor for the inhibitor in the active site. The 4-(aminomethyl) linker then projects a substituent out of the hinge region and into a more variable pocket, often referred to as the "selectivity pocket." The nature of this substituent (the "R-Group" in the diagram) is a primary determinant of the inhibitor's selectivity for one kinase over another. This rational design approach, enabled by building blocks like this compound, is a cornerstone of modern targeted cancer therapy.[3][14]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the rational design of sophisticated therapeutic agents. Its well-defined structure, versatile synthetic handle, and the inherent pharmacological advantages of the pyrazole core make it an indispensable tool for medicinal chemists. This guide provides the foundational technical knowledge required to source, validate, and strategically implement this building block in drug discovery programs, paving the way for the development of novel and effective medicines.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]